molecular formula C17H21NO3 B12250856 N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide

Cat. No.: B12250856
M. Wt: 287.35 g/mol
InChI Key: FTLYIKJDHVRKLS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring substituted with a carboxamide group and a side chain containing hydroxy, methoxy, and methyl groups. Its structural complexity allows for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H21NO3/c1-17(20,10-11-21-2)12-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,20H,10-12H2,1-2H3,(H,18,19)

InChI Key

FTLYIKJDHVRKLS-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with an appropriate amine derivative. The process may include the following steps:

    Esterification: Naphthalene-1-carboxylic acid is first converted to its ester form using an alcohol and an acid catalyst.

    Amidation: The ester is then reacted with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions to form the desired carboxamide.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of naphthalene-1-amine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,4,5-trimethylfuran-3-carboxamide
  • N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide

Uniqueness

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-carboxamide stands out due to its unique combination of functional groups and the naphthalene core, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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